N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-26(24,25)11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHGISGALDKUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The compound’s core structure—a thieno[3,4-c]pyrazole ring fused with a sulfone group—requires sequential cyclization and functionalization. Two primary routes dominate the literature:
Cyclization of 3-Amino-4-Cyano-2-Thiophenecarboxamide Derivatives
This method begins with 3-amino-4-cyano-2-thiophenecarboxamide, which undergoes cyclization in the presence of phenylhydrazine to form the thienopyrazole scaffold. The sulfone group (5,5-dioxo) is introduced via oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under acidic conditions. Subsequent amidation with 4-fluorobenzoyl chloride in dichloromethane (DCM) yields the final product.
Key Steps:
Cyclization :
Oxidation :
Amidation :
Multi-Component Reactions (MCRs)
Recent advances utilize MCRs to streamline synthesis. For example, FeCl₃-supported alumina catalyzes the condensation of 3-phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine, benzoylacetonitrile, and 4-fluorobenzaldehyde. This one-pot approach reduces intermediate isolation steps and improves yields (Table 1).
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Cyclization-Oxidation | 62–68 | 20–24 | High purity |
| MCR with FeCl₃/Al₂O₃ | 75–82 | 8–10 | Reduced steps, scalability |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Production
Challenges and Mitigation Strategies
Comparative Analysis with Analogous Compounds
Table 2: Reaction Efficiency of Thienopyrazole Derivatives
| Compound | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| N-{5,5-Dioxo-...}-4-fluorobenzamide | MCR/FeCl₃/Al₂O₃ | 82 | 98.5 |
| N-{5-Oxo-...}-2-methylbenzamide | Cyclization | 58 | 97.2 |
The fluorinated benzamide group enhances crystallinity compared to methyl or chloro analogs, simplifying purification.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 893928-14-8)
This analog replaces the 4-fluorobenzamide group with a 5-oxopyrrolidine-3-carboxamide linked to a 4-methoxyphenyl group. Key differences include:
- Ring System : The pyrrolidine-5-one introduces conformational rigidity and a hydrogen-bond acceptor, which may enhance selectivity for specific protein targets.
- Solubility : The methoxy group could improve aqueous solubility compared to the fluorine-substituted derivative, though experimental data are unavailable .
2-(4-Acetylpiperazin-1-yl)-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-oxoacetamide (CAS: 899989-18-5)
This compound substitutes the benzamide with a 2-oxoacetamide group bearing a 4-acetylpiperazine moiety. Notable distinctions:
- Pharmacophore Diversity : The acetylpiperazine introduces a basic nitrogen, likely enhancing solubility and enabling ionic interactions with biological targets.
- Electron Density : The acetyl group may reduce electron density at the piperazine nitrogen, modulating its interaction with charged residues in binding pockets.
- Molecular Weight : Higher molecular weight (431.47 g/mol vs. ~380–400 g/mol for other analogs) could impact bioavailability .
Comparative Data Table
| Property/Feature | Target Compound | 893928-14-8 (Pyrrolidine Analog) | 899989-18-5 (Piperazine Analog) |
|---|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole sulfone | Thieno[3,4-c]pyrazole sulfone | Thieno[3,4-c]pyrazole sulfone |
| Substituent | 4-Fluorobenzamide | 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | 2-(4-Acetylpiperazin-1-yl)-2-oxoacetamide |
| Key Functional Groups | -SO₂, -F, benzamide | -SO₂, -OCH₃, pyrrolidone | -SO₂, acetylpiperazine, oxoacetamide |
| Hypothesized Solubility | Moderate (lipophilic) | High (due to methoxy/pyrrolidone) | Moderate-High (piperazine) |
| Potential Binding Interactions | Fluorine (dipole), benzamide (π-π) | Methoxy (H-bond donor), pyrrolidone (H-bond acceptor) | Acetylpiperazine (ionic), oxoacetamide (H-bond) |
| Molecular Weight (g/mol) | ~390 (estimated) | ~430 (exact: 893928-14-8) | 431.47 |
Research Findings and Implications
- Electronic Effects : The 4-fluoro group in the target compound may enhance metabolic stability compared to the 4-methoxy analog, which could undergo demethylation .
- Target Selectivity : The piperazine analog’s acetyl group may reduce off-target interactions compared to the benzamide derivatives, as seen in kinase inhibitor studies .
- Synthetic Accessibility: The thienopyrazole sulfone core is common across analogs, suggesting shared synthetic pathways, though substituent introduction requires tailored coupling reactions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-fluorobenzamide?
- Methodology : Synthesis typically involves multi-step reactions starting with cyclization of thieno[3,4-c]pyrazole precursors. Key steps include:
- Cyclization using strong bases (e.g., NaH) in polar aprotic solvents like DMF.
- Functionalization via amide coupling with 4-fluorobenzoyl chloride.
- Optimization of reaction time (12–24 hours) and temperature (80–100°C) to achieve yields >60% .
Q. What analytical techniques are critical for confirming the compound’s structural identity?
- Techniques :
- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the thienopyrazole core.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtained) to resolve bond angles and stereochemistry .
- Data Interpretation : Discrepancies in NMR splitting patterns may indicate regioisomeric byproducts, requiring column chromatography for purification .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Variables :
- Solvent selection : DMF or THF for improved solubility of intermediates.
- Catalyst use : Palladium acetate (0.5–1 mol%) enhances coupling efficiency.
- Temperature control : Gradual heating (60°C → 100°C) minimizes side reactions.
- Case Study : A 72% yield was achieved by employing continuous flow chemistry for the final amidation step, reducing reaction time from 18 to 6 hours .
Q. How do structural modifications (e.g., fluorobenzamide vs. chlorophenyl groups) influence biological activity?
- Structure-Activity Relationship (SAR) :
- The 4-fluorobenzamide group enhances lipophilicity (logP ~2.8), improving membrane permeability compared to chlorophenyl analogs (logP ~3.2) .
- Fluorine’s electronegativity increases hydrogen-bonding potential with target enzymes (e.g., kinase ATP-binding pockets) .
- Biological Data : In vitro assays show a 40% higher inhibition of COX-2 vs. COX-1, suggesting selectivity tied to the fluorobenzamide moiety .
Q. How should researchers address contradictions in reported bioactivity data for thienopyrazole analogs?
- Analysis Framework :
- Assay variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
- Structural nuances : Subtle differences (e.g., tert-butyl vs. methyl groups) alter steric hindrance and binding kinetics .
- Example : A 10-fold disparity in IC₅₀ for PI3Kα inhibition between analogs was traced to a single methyl group affecting conformational flexibility .
Q. What experimental strategies are recommended for evaluating enzyme inhibition mechanisms?
- Assays :
- Surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd).
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
- Case Study : SPR revealed a two-step binding mechanism for kinase inhibition: rapid initial association (ka = 1.2×10⁴ M⁻¹s⁻¹) followed by a conformational change .
Q. How can computational methods predict interactions between this compound and biological targets?
- Approaches :
- Molecular docking (AutoDock Vina) to model binding poses in enzyme active sites.
- MD simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes over 100-ns trajectories.
- Validation : Docking scores correlated with experimental IC₅₀ values (R² = 0.89) for a series of thienopyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
